AC-D-2-Nal-D-4-clphe-D-3-pal
Description
Overview of Peptide Analog Research in Biomedical Sciences
Peptide analogs are structurally similar to naturally occurring peptides but have been modified to enhance their therapeutic properties. nih.govresearchgate.net The research in this area is vast, with applications ranging from hormone therapy to oncology. mdpi.comgoogle.com The primary goal is to develop molecules with improved potency, selectivity, and duration of action compared to their natural counterparts. nih.gov This is often achieved by introducing unnatural amino acids, modifying the peptide backbone, or cyclizing the peptide chain. researchgate.net
The versatility of peptides makes them excellent candidates for research tools and therapeutic agents due to their high specificity and affinity for biological targets. nih.gov Scientists are continually exploring new ways to design and synthesize these molecules to address a wide range of diseases. nih.gov
Rationale for Rational Design of Peptide-Based Research Probes
The rational design of peptide-based probes is a targeted approach to creating molecules with specific functions. oncohemakey.com This process relies on a deep understanding of the structure-activity relationships (SAR) of a peptide and its receptor. vulcanchem.com By identifying the key amino acids and structural motifs responsible for biological activity, researchers can systematically modify a peptide to create a probe for studying biological processes or for diagnostic purposes. oncohemakey.comoup.com
These probes can be functionalized with fluorescent tags or other labels to visualize and track biological events in real-time. oup.com The ability to create these highly specific tools is invaluable for understanding complex biological systems at the molecular level. oncohemakey.com
Historical Context of Gonadotropin-Releasing Hormone (GnRH) Analog Development for Research Applications
The discovery of Gonadotropin-Releasing Hormone (GnRH), a decapeptide that plays a pivotal role in reproduction, opened the door to the development of a wide array of synthetic analogs. aacrjournals.org Initially, research focused on creating agonists—analogs that stimulate the GnRH receptor. cymitquimica.com However, it was soon discovered that chronic administration of potent GnRH agonists leads to a paradoxical suppression of the reproductive axis. cymitquimica.com
This led to the development of GnRH antagonists, which block the receptor and cause an immediate suppression of gonadotropin release. cymitquimica.com The design of these antagonists has been a major focus of research, with the goal of creating potent, long-acting, and safe therapeutic agents for conditions such as hormone-dependent cancers and infertility. researchgate.net The N-terminal region of GnRH has been a key target for modification in the development of these antagonists, with the introduction of unnatural D-amino acids proving to be a particularly successful strategy. mdpi.comoncohemakey.com
The Chemical Compound: AC-D-2-Nal-D-4-clphe-D-3-pal
The compound this compound is a synthetic tripeptide that has garnered attention in the context of GnRH antagonist research. vulcanchem.com It is structurally related to the N-terminal sequence of several potent GnRH antagonists. mdpi.comvulcanchem.com
Structural Characterization
The structure of this compound is defined by its specific sequence of modified amino acids. vulcanchem.com The "AC" at the beginning of the name indicates an acetyl group at the N-terminus, which protects the peptide from degradation by aminopeptidases. vulcanchem.com The subsequent components are all D-amino acids, which are the mirror images of the naturally occurring L-amino acids. This D-configuration provides resistance to proteolytic enzymes and can influence the peptide's three-dimensional structure. nih.govvulcanchem.com
The amino acid components are:
D-2-Nal : D-2-naphthylalanine, an unnatural amino acid with a bulky aromatic side chain. vulcanchem.com
D-4-clphe : D-4-chlorophenylalanine, a derivative of phenylalanine containing a chlorine atom. vulcanchem.com
D-3-pal : D-3-pyridylalanine, an amino acid with a pyridine (B92270) ring. vulcanchem.com
| Property | Value/Description |
| Molecular Formula | C32H31ClN4O5 |
| Molecular Weight | 587.1 g/mol |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid |
| Physical State | Presumed solid |
| Data sourced from PubChem and other chemical suppliers. nih.govvulcanchem.com |
Synthesis and Chemical Properties
The synthesis of this compound involves standard solid-phase or solution-phase peptide synthesis techniques. vulcanchem.com However, the inclusion of bulky, unnatural D-amino acids can present challenges, such as steric hindrance during coupling reactions and potential for racemization. vulcanchem.com The presence of multiple aromatic rings gives the compound strong ultraviolet absorbance, which is useful for its detection and purification via high-performance liquid chromatography (HPLC). vulcanchem.com
Role in Biomedical Research
This compound is primarily known as a process-related impurity and reference standard in the manufacturing of Ganirelix Acetate, a commercially available GnRH antagonist. vulcanchem.com Ganirelix is a decapeptide with the sequence Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hArg-Leu-hArg-Pro-D-Ala-NH2. vulcanchem.com The fact that this compound represents the first three amino acids of Ganirelix highlights its importance as a potential synthetic intermediate or degradation product. vulcanchem.com
While there is limited research on the biological activity of this tripeptide on its own, its structural components are crucial for the high-affinity binding of full-length GnRH antagonists to their receptor. mdpi.comnih.gov The hydrophobic cluster formed by Ac-D-Nal-D-Cpa-D-Pal at the N-terminus is a common feature of potent third-generation GnRH antagonists. mdpi.com Therefore, studying this fragment can provide valuable insights into the structure-activity relationships of this class of compounds. vulcanchem.com
Research Findings and Applications
Detailed research on this compound as a standalone agent is not extensively published. Its primary application in a research context is as a reference material for the analytical testing of Ganirelix and related peptides. vulcanchem.com This includes its use in the development and validation of methods to detect and quantify impurities, ensuring the quality and consistency of the final therapeutic product. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELARIGGXWXYRN-MPFGFTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Synthetic Methodologies of Ac D 2 Nal D 4 Clphe D 3 Pal
Elucidation of Peptide Sequence and Chiral Configurations
The nomenclature "AC-D-2-Nal-D-4-clphe-D-3-pal" provides a clear and systematic description of the molecule's structure based on standard peptide chemistry conventions. vulcanchem.com The sequence consists of three unnatural amino acid residues, capped at the N-terminus with an acetyl group.
AC : This prefix indicates the presence of an acetyl group (CH₃CO-) attached to the N-terminus of the peptide chain. This modification prevents the N-terminal amine from being charged and can increase the peptide's stability. vulcanchem.com
D-2-Nal : This represents D-2-naphthylalanine, an unnatural amino acid featuring a bulky, hydrophobic 2-naphthyl group as its side chain. vulcanchem.com
D-4-clphe : This stands for D-4-chlorophenylalanine, a derivative of phenylalanine where a chlorine atom is substituted at the 4th position (para position) of the phenyl ring. vulcanchem.com
D-3-pal : This denotes D-3-pyridylalanine, an amino acid containing a 3-pyridyl group in its side chain. vulcanchem.com
A critical structural feature is the stereochemistry of the constituent amino acids. The "D" designation for each residue signifies that they possess the D-configuration, which is the enantiomeric (mirror image) form of the more common, naturally occurring L-amino acids. vulcanchem.com This specific chiral configuration is crucial for the three-dimensional structure of the peptide and its biological activity, particularly in the context of GnRH antagonists where it contributes to receptor binding and enzymatic stability. vulcanchem.comoup.com
The determination of the sequence and the absolute configuration of the amino acids in a peptide can be accomplished through methods like Edman degradation combined with advanced analytical techniques. For instance, high-performance liquid chromatography-mass spectrometry (HPLC-MS) coupled with a circular dichroism (CD) detector can be used to analyze the phenylthiohydantoin (PTH)-amino acid derivatives produced during each Edman cycle, confirming both the identity and the D/L configuration of each residue. nih.gov Full hydrolysis of the peptide followed by enantioselective chromatography can also be used to determine the absolute configurations of the constituent amino acids. chromatographyonline.com
Table 1: Structural Components of this compound
| Component | Full Name | Chemical Formula | Role/Feature |
|---|---|---|---|
| AC | Acetyl Group | CH₃CO- | N-terminal cap |
| D-2-Nal | D-2-Naphthylalanine | C₁₃H₁₃NO₂ | Unnatural D-amino acid |
| D-4-clphe | D-4-Chlorophenylalanine | C₉H₁₀ClNO₂ | Unnatural D-amino acid |
| D-3-pal | D-3-Pyridylalanine | C₈H₁₀N₂O₂ | Unnatural D-amino acid |
Data derived from chemical nomenclature standards. vulcanchem.com
Solid-Phase Peptide Synthesis (SPPS) Strategies for Analog Production
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for producing peptides like this compound and its longer analogs, such as the GnRH antagonist Degarelix. google.comkbdna.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin).
Resin Selection and Loading Optimization
The resin's physical properties are also vital. Polystyrene (PS) cross-linked with 1-2% divinylbenzene (B73037) (DVB) is a widely used support. peptide.comrsc.org However, for hydrophobic sequences like the one , aggregation can be a problem. In such cases, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., TentaGel, Champion) or diethylene glycol (DEG)-crosslinked polystyrene resins are preferred. rsc.org These resins offer improved swelling in polar solvents and a more hydrophilic environment, which can disrupt inter-chain aggregation and improve reaction kinetics. rsc.org The bead size of the resin, typically in the range of 75-150 microns (100-200 mesh), offers a good compromise between reaction kinetics and handling. peptide.com
Amino Acid Coupling Reactions and Protecting Group Schemes
The formation of the amide (peptide) bond is the core reaction in SPPS. This requires the activation of the carboxyl group of the incoming amino acid. peptide.com Common strategies involve the use of coupling reagents.
Protecting Groups : Two main strategies are used in SPPS: Boc and Fmoc chemistry. In Fmoc-based synthesis, the N-α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups (e.g., tBu, Trt, Pbf). cnr.it In Boc-based synthesis, the N-α-amino group is protected by the acid-labile Boc group, and side chains are protected by more acid-stable groups. google.com Given that this compound is a fragment of GnRH antagonists like Degarelix, both Fmoc and Boc strategies have been employed in the synthesis of related structures. google.comgoogle.com
Coupling Reagents : Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and cost-efficient coupling reagents. americanpeptidesociety.orgbachem.com However, to increase efficiency and minimize the risk of racemization, they are almost always used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org More advanced and highly efficient coupling reagents include aminium/uronium salts like HBTU, HATU, and HCTU, or phosphonium (B103445) salts like PyBOP. bachem.comacs.org These reagents provide high coupling efficiency and low racemization rates, which is critical when incorporating expensive unnatural amino acids. acs.org
Table 2: Common Coupling Reagents and Additives in SPPS
| Reagent Type | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; require additives to suppress racemization. americanpeptidesociety.orgbachem.com |
| Additives | HOBt, HOAt, 6-Cl-HOBt | Used with carbodiimides to improve rates and reduce racemization. americanpeptidesociety.orgacs.org |
| Onium Salts | HBTU, HATU, HCTU, PyBOP | High coupling efficiency, low racemization; often preferred for difficult couplings. bachem.comacs.org |
Cleavage and Deprotection Procedures
Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comwpmucdn.com
The cleavage mixture, often called a "cocktail," contains TFA along with a variety of "scavengers." These scavengers are crucial for trapping the reactive cationic species (e.g., tert-butyl cations) that are released from the protecting groups during cleavage. thermofisher.com Without scavengers, these electrophilic species could cause irreversible modification of sensitive amino acid residues like tryptophan, methionine, or tyrosine. wpmucdn.com
The composition of the cleavage cocktail is chosen based on the amino acid composition of the peptide. thermofisher.com
Table 3: Common Cleavage Cocktails and Scavengers
| Reagent/Cocktail | Composition | Purpose |
|---|---|---|
| TFA | Trifluoroacetic Acid | The primary reagent for cleaving the peptide from the resin and removing most protecting groups. wpmucdn.com |
| Water (H₂O) | ~2.5-5% | Scavenges tert-butyl cations, important when Asp, Glu, Ser, Thr, or Tyr are present. wpmucdn.com |
| Triisopropylsilane (B1312306) (TIPS) | ~1-2.5% | A reducing agent scavenger effective at quenching carbocations and preventing trityl group reattachment. wpmucdn.com |
| 1,2-Ethanedithiol (EDT) | ~2.5% | A thiol scavenger, particularly useful for peptides containing cysteine. nih.gov |
| Thioanisole | ~5% | Prevents oxidation of methionine and scavenges benzyl-based protecting groups. wpmucdn.comnih.gov |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT | A general, robust cocktail for peptides with multiple sensitive residues. peptide.com |
| Reagent B | TFA/Phenol/Water/TIPS | A common cocktail that avoids the odor of thiol-based scavengers. peptide.com |
Purification Techniques for Peptide Analogs
After cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, or products of side reactions from the cleavage process. Therefore, a robust purification step is essential. gilson.com
The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . ontosight.aibio-works.com This technique separates peptides based on their hydrophobicity. ontosight.ai The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C8 or C18 silica), and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. nih.gov
For very complex mixtures or to achieve very high purity, an orthogonal purification strategy may be employed. This involves using a second purification method that separates based on a different principle, such as:
Ion-Exchange Chromatography (IEC) : Separates peptides based on their net charge. ontosight.aibio-works.com
Size-Exclusion Chromatography (SEC) : Separates molecules based on their size. ontosight.ai
Advanced Synthetic Methodologies for Related Peptides Containing this compound Sequence Segments
While SPPS is the workhorse for peptide synthesis, challenges arise with very long or complex peptides, including those that contain segments like this compound as part of a larger structure (e.g., Degarelix). To address these challenges, advanced and alternative methodologies have been developed.
Hybrid Synthesis : This approach combines the strengths of both SPPS and solution-phase synthesis. Protected peptide fragments are first synthesized via SPPS, cleaved from the resin while keeping their side-chain protecting groups intact, and then coupled together in solution. This "convergent" strategy can be more efficient for producing very large peptides. bachem.com
Chemo-enzymatic Peptide Synthesis (CEPS) : This innovative technique uses enzymes, such as the engineered ligase Peptiligase, to join synthetic peptide fragments. bachem.com The fragments are first made using SPPS. The enzymatic ligation then occurs under mild, aqueous conditions, offering high regio- and stereoselectivity, which eliminates the need for side-chain protection on the fragments being joined. This method is particularly advantageous for producing very long or cyclic peptides and is considered a greener alternative to purely chemical methods. bachem.com
Novel On-Resin Modifications : The synthesis of complex GnRH antagonists like Degarelix, which contains the this compound sequence, often involves unique on-resin chemical modifications. For example, a strategy for synthesizing Degarelix involves incorporating a p-nitrophenylalanine residue during SPPS, which is then reduced on the solid support to p-aminophenylalanine and subsequently acylated to introduce the final complex side chain. acs.org This avoids exposing the sensitive final moiety to the harsh repetitive conditions of the entire synthesis cycle. acs.org
Fragment Condensation Approaches
Fragment condensation is a key strategy in the synthesis of complex peptides like this compound. This approach involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. This method can help to circumvent some of the difficulties associated with the stepwise addition of amino acids, particularly when dealing with sterically hindered or aggregation-prone sequences.
Optimized Protecting Group Selection for Enhanced Purity and Yield
The selection of appropriate protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, is critical to the successful synthesis of this compound. The N-terminus is acetylated, as indicated by the "Ac-" prefix, which serves as a permanent protecting group. vulcanchem.com For the constituent D-amino acids, standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are typically used for the Nα-amino group during the coupling steps.
Given the specific amino acids in this peptide, side-chain protection is not necessary for D-2-naphthylalanine or D-4-chlorophenylalanine. The pyridine (B92270) ring of D-3-pyridylalanine can sometimes be protected to prevent side reactions, although it is often left unprotected depending on the coupling conditions. The C-terminal carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, during the coupling reactions. The choice of these protecting groups must be orthogonal, meaning that they can be removed under different conditions without affecting other protecting groups, thereby ensuring the integrity of the peptide chain.
Specific Acidolysis Agent Utilization in Synthesis
Acidolysis is a common final step in peptide synthesis to remove acid-labile protecting groups and, in the case of solid-phase synthesis, to cleave the peptide from the resin support. For a peptide synthesized using Boc-strategy, a strong acid such as hydrogen fluoride (B91410) (HF) is traditionally used. However, due to its hazardous nature, alternative cleavage cocktails are often employed.
A common cleavage mixture consists of trifluoroacetic acid (TFA) as the primary acidolysis agent, combined with scavengers to protect sensitive residues from side reactions. For a peptide containing aromatic residues like this compound, scavengers such as triisopropylsilane (TIS) and water are crucial to prevent re-attachment of the protecting groups to the aromatic rings. The specific composition of the cleavage cocktail is optimized to ensure complete deprotection and cleavage with minimal degradation of the final product.
Analytical Methodologies for Purity Assessment and Structural Integrity
Ensuring the purity and correct structure of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. A C18 column is typically used, and the mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA.
The presence of multiple aromatic rings in the peptide's structure allows for sensitive detection using a UV detector, typically at wavelengths around 214 nm and 280 nm. vulcanchem.com The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of greater than 99% is often achievable with optimized purification protocols. slideplayer.comslideplayer.com
Table 1: HPLC Analysis Parameters
| Parameter | Value/Description |
| Column | C18, typically 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A time-dependent linear gradient from low to high %B |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Purity Target | >99% |
Mass Spectrometry for Sequence Verification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of the synthesized peptide. Electrospray ionization (ESI) is a commonly used technique for peptide analysis as it is a soft ionization method that keeps the molecule intact.
The mass spectrometer will provide the molecular weight of the peptide, which can be compared to the calculated theoretical mass. For this compound (C₃₂H₃₁ClN₄O₅), the expected monoisotopic mass is approximately 586.20 g/mol , and the average mass is around 587.08 g/mol . ukchemicalsuppliers.co.ukukchemicalsuppliers.co.uk The presence of a chlorine atom in D-4-chlorophenylalanine results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) in the mass spectrum, which serves as an additional confirmation of the peptide's identity. vulcanchem.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the sequence of the amino acid residues.
Table 2: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₃₂H₃₁ClN₄O₅ |
| Average Molecular Weight | 587.08 g/mol |
| Monoisotopic Molecular Weight | 586.20 g/mol |
| Key Isotopic Feature | Presence of ³⁵Cl/³⁷Cl isotopic pattern |
Spectroscopic Techniques for Structural Confirmation
In addition to HPLC and MS, other spectroscopic techniques can provide further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can confirm the presence of key functional groups. slideplayer.com Characteristic absorption bands for the amide bonds (around 1650 cm⁻¹), the carboxylic acid group (around 1710 cm⁻¹), and the aromatic rings would be expected.
UV-Vis Spectroscopy : The presence of the three aromatic ring systems in the molecule results in strong UV absorbance, a property utilized in HPLC detection. vulcanchem.com A UV-Vis spectrum would show characteristic absorbance maxima.
Compound Names Table
| Abbreviation | Full Name |
| This compound | N-Acetyl-D-2-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanine |
| D-2-Nal | D-2-naphthylalanine |
| D-4-clphe | D-4-chlorophenylalanine |
| D-3-pal | D-3-pyridylalanine |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
Molecular Interactions and Receptor Pharmacology of Ac D 2 Nal D 4 Clphe D 3 Pal
Mechanisms of Receptor-Ligand Complex Formation
The binding of a ligand to its receptor is a dynamic process that initiates a cascade of cellular events. For GnRH antagonists containing the Ac-D-2-Nal-D-4-clPhe-D-3-Pal sequence, the interaction with the GnRH receptor (GnRHR) is a competitive blockade that prevents activation by the endogenous GnRH peptide. drugbank.comnih.govpatsnap.com
Conformational Dynamics Upon this compound Binding
While specific conformational studies of the isolated this compound fragment are not extensively documented, research on the parent decapeptide antagonists provides significant insight. The binding process is not static; it involves a dynamic interplay where the ligand selects and stabilizes a particular conformation of the receptor. In the case of GnRH antagonists, they are thought to bind to an inactive state of the receptor, preventing the conformational rearrangement necessary for G-protein coupling and activation. oup.com
Structural analyses of constrained GnRH antagonists indicate that the N-terminal "tail" of the molecule, corresponding to residues 1-3 (this compound), is somewhat structured but remains flexible, allowing it to orient itself optimally within the receptor's binding pocket. nih.gov This interaction is crucial as it induces or stabilizes a receptor conformation distinct from that induced by an agonist. pnas.org Recent cryo-electron microscopy (cryo-EM) studies have shown that agonists and antagonists induce different rotations in key receptor residues, which ultimately determines whether the receptor adopts an active or inactive state. pnas.org The bulky, hydrophobic N-terminal amino acids of antagonists like Cetrorelix are believed to contribute to the failure to induce an active, G-protein-coupling receptor conformation. oup.comnih.gov This concept of conformational selection, where the ligand binds preferentially to a pre-existing inactive state of the receptor, is a key principle in its antagonist function. oup.com
Role of Specific Amino Acid Residues in Binding Pocket Interactions
The specific amino acids of the this compound sequence are critical for high-affinity binding and antagonist activity. The introduction of bulky, hydrophobic, unnatural D-amino acids at the N-terminus is a hallmark of potent GnRH antagonists. oncohemakey.com These residues establish multiple contact points within a deep, hydrophobic binding pocket of the GnRH receptor formed by several transmembrane helices (TMs) and extracellular loops (ECLs). pnas.orgoup.com
Modeling studies and cryo-EM structures of the GnRH receptor have identified several key residues that interact with the N-terminal portion of ligands:
D-2-Nal (D-2-naphthylalanine) at position 1: This residue, analogous to pGlu1 in native GnRH, is believed to interact with a network of receptor residues including Arginine (R) at position 1.35, Lysine (K) at 3.32 (K121), and Tyrosine (Y) at 6.51 (Y283). pnas.orgnih.gov
D-4-clPhe (D-4-chlorophenylalanine) at position 2: This residue, analogous to His2 in GnRH, likely makes contact with residues such as Methionine (M) 3.36 (M125), Threonine (T) 5.42 (T215), and Tyrosine (Y) 6.51 and 6.52. pnas.org The interaction with these residues is critical for anchoring the ligand in the binding pocket.
D-3-Pal (D-3-pyridylalanine) at position 3: This residue, corresponding to Trp3 in GnRH, is positioned to interact with key aromatic residues in the receptor, such as Tyrosine (Y) 6.51 and Tryptophan (W) 6.59. pnas.org
The collective interactions of these N-terminal residues are distinct from those of the native GnRH agonist, leading to receptor inactivation rather than activation. oup.comnih.gov For instance, the K121 residue in TM3 and the Aspartate (D) D98 residue in TM2 form a polar interaction network that is a determinant for ligand recognition. nih.gov
| Ligand Residue Motif | Key Interacting GnRH Receptor Residues | Location in Receptor | Reference |
|---|---|---|---|
| Ac-D-2-Nal (Position 1) | K121, D98, Y283 | TM3, TM2, TM6 | pnas.orgnih.gov |
| D-4-clPhe (Position 2) | M125, T215, Y284 | TM3, TM5, TM6 | pnas.org |
| D-3-Pal (Position 3) | Y283, W291 | TM6 | pnas.org |
Influence of Chirality on Receptor Recognition and Affinity
The stereochemistry of the amino acids in the this compound sequence is a cornerstone of its function within the larger antagonist molecule. The "D" designation signifies that these are D-amino acids, which are mirror images of the more common L-amino acids. This specific chirality has profound effects:
Enhanced Receptor Affinity: The substitution of the native L-amino acids with D-amino acids, particularly at position 6 of the decapeptide backbone (and also at the N-terminus), stabilizes a specific three-dimensional folded structure, often a β-II' turn. oncohemakey.commdpi.com This constrained conformation is optimal for fitting into the GnRH receptor binding pocket, significantly increasing binding affinity. mdpi.comnih.gov Ganirelix, which contains the title peptide sequence, has a nine-fold higher receptor binding affinity than native GnRH. nih.govwikipedia.org
Increased Stability: The D-amino acid configuration confers resistance to degradation by peptidases, the enzymes that normally break down peptides in the body. oncohemakey.com This protection from enzymatic cleavage greatly increases the biological half-life of the antagonist.
Therefore, the specific D-chirality of 2-Nal, 4-clPhe, and 3-Pal is not an incidental feature but a deliberate design element essential for creating a potent, stable, and high-affinity GnRH receptor antagonist. oup.com
G Protein-Coupled Receptor (GPCR) Signaling Transduction
The GnRH receptor is a member of the GPCR superfamily. Its activation or inhibition by ligands like GnRH or its antagonists dictates the activation of specific intracellular G-proteins and their downstream signaling pathways.
Differential G-protein Coupling and Activation (e.g., Gαi vs. Gαq)
A key aspect of GnRH receptor pharmacology is its ability to couple to different G-protein subtypes depending on the ligand and the cellular context. This phenomenon is known as "ligand-selective signaling" or "biased agonism." aacrjournals.org
Gαq/11 Coupling: In pituitary gonadotroph cells, the GnRH receptor primarily couples to G-proteins of the Gαq/11 family. nih.govmedcraveonline.com Activation of this pathway by native GnRH leads to the synthesis and secretion of the gonadotropins LH and FSH. GnRH antagonists, containing the this compound motif, competitively block this interaction, thereby inhibiting gonadotropin release. medcraveonline.comfda.gov
Gαi Coupling: In contrast, in peripheral tissues and in various cancer cell lines (e.g., prostate, endometrial, ovarian), the GnRH receptor is often coupled to the inhibitory G-protein, Gαi. aacrjournals.orgmedcraveonline.comnih.gov Unusually, this pathway can be activated by both GnRH agonists and certain antagonists. aacrjournals.orgresearchgate.net Ligands like the parent compounds of the this compound fragment appear to stabilize a receptor conformation that is different from the one mediating Gαq coupling, leading to productive engagement with Gαi. aacrjournals.org This differential coupling is central to the direct anti-proliferative effects of GnRH analogs on certain tumors. aacrjournals.orgresearchgate.net
Gαs Coupling: Some evidence also suggests that the GnRH receptor can couple to the stimulatory G-protein, Gαs, which activates adenylyl cyclase. mdpi.compnas.org However, this coupling appears to be context-dependent, with some reports indicating that high concentrations of GnRH can switch coupling from Gαs to Gαi. pnas.org
| G-Protein Subtype | Primary Cellular Context | Effect of GnRH Agonist | Effect of GnRH Antagonist (containing Ac-D-2-Nal...) | Reference |
|---|---|---|---|---|
| Gαq/11 | Pituitary Gonadotrophs | Activation | Inhibition/Blockade | nih.govmedcraveonline.com |
| Gαi | Peripheral Reproductive Tissues, Cancer Cells | Activation | Activation (Ligand-dependent) | aacrjournals.orgmedcraveonline.comnih.govresearchgate.net |
| Gαs | Neuronal Cells, Transfected Cells | Activation (concentration-dependent) | Inhibition of GnRH-mediated effects | mdpi.compnas.org |
Modulation of Intracellular Signaling Pathways
The differential coupling to G-proteins results in the modulation of distinct downstream signaling cascades.
In the pituitary, the primary role of GnRH antagonists is to block the Gαq/11 pathway. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmedcraveonline.com The consequence is the inhibition of intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately blocking LH and FSH release. medcraveonline.com
In peripheral cells where Gαi is activated, the signaling outcomes are markedly different. The activation of Gαi by GnRH antagonists can lead to:
Inhibition of cAMP Production: Gαi activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. aacrjournals.orgmedcraveonline.com Studies show that antagonists like Cetrorelix are potent in reducing GnRH-mediated cAMP accumulation. mdpi.comnih.gov
Activation of Stress-Activated Protein Kinases (SAPKs): The Gαi-mediated signal can trigger pro-apoptotic pathways. This involves the activation of SAPKs, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. researchgate.netoup.com This activation can lead to caspase activation and programmed cell death, which is the basis of the direct anti-tumor effects of these compounds. researchgate.net
Inhibition of Proliferative Pathways: GnRH antagonists have been shown to inhibit the GnRH-induced phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2) and cAMP-responsive element binding-protein (CREB), which are pathways typically associated with cell proliferation and survival. mdpi.comnih.gov
Adenylate Cyclase Activity and cAMP Accumulation
The binding of Cetrorelix to the GnRH receptor has significant effects on the adenylate cyclase/cyclic AMP (cAMP) signaling pathway. While the primary GnRH receptor pathway involves Gαq, coupling to Gαs (stimulatory) and Gαi (inhibitory) proteins can also occur, which directly modulate adenylate cyclase activity and intracellular cAMP levels. mdpi.comiiarjournals.org
Studies demonstrate that Cetrorelix is a potent inhibitor of GnRH-induced cAMP accumulation. In a comparative study using different GnRH antagonists, Cetrorelix was found to be significantly more potent than Ganirelix or Teverelix in reducing GnRH-mediated cAMP accumulation in neuroblastoma-derived SH-SY5Y cells that were transfected with the GnRH receptor (GnRHR). mdpi.com In other cell models, such as HEK293/GnRHR cells, all three antagonists showed an equivalent ability to inhibit the GnRH-induced cAMP response. mdpi.com This suggests that the modulatory effects of Cetrorelix on cAMP can be cell-type specific. mdpi.com
The mechanism for this inhibition is multifaceted. Cetrorelix can competitively block GnRH from activating Gαs-mediated signaling. nih.govoup.com Additionally, research indicates that some GnRH antagonists can promote a Gαi-coupling state of the receptor. iiarjournals.orgaacrjournals.org Activation of Gαi inhibits adenylate cyclase, thereby decreasing cAMP production. aacrjournals.org Research in rat models has shown that Cetrorelix can regulate the expression of both Gαs and Gαi protein subunits as well as adenylate cyclase activity in tissues such as the ovary, breast, and pituitary. merckmillipore.com
Inositol Phosphate (B84403) Production
The canonical signaling pathway for the GnRH receptor upon agonist binding is the activation of Gαq/11, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into the second messengers IP3 and DAG. mdpi.comoup.com IP3 subsequently triggers the release of calcium from intracellular stores. mdpi.com
As a competitive antagonist, Cetrorelix effectively blocks this pathway. oup.comnih.gov In murine fibroblast cells (LTK-) stably expressing the human GnRH receptor, the stimulatory effect of GnRH on the synthesis of inositol 1,4,5-trisphosphate was completely antagonized by equimolar concentrations of Cetrorelix. nih.gov Similarly, in breast cancer cells (MCF-7) engineered to express the GnRH receptor, Cetrorelix was shown to completely block GnRH-stimulated accumulation of inositol phosphates. oup.com This blockade of the IP3 pathway is a primary component of its mechanism in preventing gonadotropin release. drugbank.com
Interestingly, in some peripheral tumor cells, the activation of downstream pathways like MAPK by GnRH has been reported to occur without a corresponding increase in inositol phosphate turnover, suggesting pathway-specific signaling depending on the cellular context. aacrjournals.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (JNK and p38)
The GnRH receptor is known to activate several mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comaacrjournals.org These pathways are involved in regulating gene expression for gonadotropin synthesis. researchgate.net
The effect of Cetrorelix on these pathways appears to be context-dependent. In pituitary LβT2 cells and transfected HEK293 cells, Cetrorelix, Ganirelix, and Teverelix all inhibited GnRH-induced phosphorylation of ERK1/2 at similar concentrations. mdpi.com However, in MCF-7 breast cancer cells expressing the GnRH receptor, while GnRH itself could activate MAPK, Cetrorelix did not stimulate the pathway on its own nor did it inhibit MAPK activation stimulated by epidermal growth factor (EGF). oup.com
Some research suggests that the antiproliferative effects of certain GnRH analogs in tumor cells are mediated through a Gαi-dependent activation of the stress-activated protein kinase (SAPK) pathways, which include JNK and p38. aacrjournals.org Studies on GnRH-II antagonists have more directly shown an induction of apoptosis in cancer cells via the activation of p38 and JNK. aacrjournals.org While Cetrorelix is a GnRH-I antagonist, these findings highlight the potential for GnRH receptor ligands to differentially engage MAPK pathways, which may depend on the specific ligand structure and cell type. aacrjournals.orgaacrjournals.org
Receptor Desensitization and Internalization Mechanisms in Response to this compound (as part of Cetrorelix)
A critical distinction between GnRH agonists and antagonists lies in their effect on receptor sensitivity. Chronic administration of GnRH agonists leads to a desensitization and down-regulation of pituitary GnRH receptors. europa.euoup.com This process, which can take days or weeks, initially causes a "flare-up" of gonadotropin secretion before inhibition is achieved. aacrjournals.orgeuropa.eu
In contrast, GnRH antagonists like Cetrorelix provide immediate inhibition without an initial stimulatory phase. oup.com They function through competitive receptor occupancy, blocking the endogenous GnRH from binding without inducing the subsequent signaling that leads to receptor desensitization and internalization. oup.comoup.com Studies in female rat models have shown that while both agonists and Cetrorelix can delay the onset of puberty, agonists have both stimulating and inhibiting effects on the pituitary-gonadal axis, whereas Cetrorelix exerts only inhibitory effects. nih.gov This immediate and reversible blockade without marked receptor down-regulation is a key pharmacological feature of Cetrorelix. nih.govoup.com
Implications of Receptor Dimerization on Signaling Specificity
There is growing evidence that, like many GPCRs, the GnRH receptor may function as a dimer. Research has suggested that receptor activation is mediated by the dimerization of occupied receptors. nih.gov A key experiment demonstrated that a GnRH antagonist could be converted into an agonist by the addition of a bivalent antibody that could cross-link two antagonist-bound receptors, forcing a dimerization event and triggering a signal. nih.gov
For an antagonist such as Cetrorelix, this has significant implications. By binding to the receptor, the antagonist occupies the binding pocket but fails to induce the specific conformational change necessary for productive dimerization and subsequent G-protein activation. nih.gov The bulky hydrophobic N-terminal amino acids of Cetrorelix, which include the this compound sequence, are thought to interact with the receptor in a manner distinct from agonists, thereby preventing the adoption of an active state. nih.gov Therefore, Cetrorelix's antagonistic action may be attributed not only to simple competitive binding but also to the prevention of the agonist-induced dimerization required for signal transduction.
Comparative Analysis with Other GnRH Antagonists and Analogs
Cetrorelix is considered a third-generation GnRH antagonist, sharing a core N-terminal structure (Ac-D-2Nal-D-4Cpa-D-3Pal) with other antagonists like Ganirelix. mdpi.comtci-thaijo.org However, differences in other amino acid positions lead to distinct pharmacological profiles.
Table 1: Comparative Potency of GnRH Antagonists in Inhibiting GnRH-Induced Signaling
| Antagonist | Inhibition of GnRH-Induced Intracellular Ca2+ Increase (AUC in HEK293/GnRHR cells) | Inhibition of GnRH-Mediated cAMP Accumulation | Reference |
|---|---|---|---|
| Cetrorelix (10 nM) | 21,482 ± 6718 | Significantly more potent than Ganirelix and Teverelix in SH-SY5Y/GnRHR cells | mdpi.com |
| Ganirelix (10 nM) | 73,164 ± 16,237 | Less potent than Cetrorelix in SH-SY5Y/GnRHR cells | mdpi.com |
| Teverelix (10 nM) | 74,321 ± 17,569 | Less potent than Cetrorelix in SH-SY5Y/GnRHR cells | mdpi.com |
| Control (GnRH alone) | 109,340 ± 13,866 | N/A | mdpi.com |
As shown in the table, Cetrorelix demonstrated a higher potency in inhibiting GnRH-activated calcium signaling compared to Ganirelix and Teverelix at the same concentration. mdpi.com
Structure-Activity Relationship (SAR) Studies of Related Peptides
The development of potent GnRH antagonists has been guided by extensive structure-activity relationship (SAR) studies. The structure of this compound is a result of this research, which identified key features for high-affinity binding and antagonist activity.
N-Terminal Modifications : Multiple substitutions at positions 1, 2, and 3 of the native GnRH molecule with unnatural, hydrophobic D-amino acids were found to be critical for converting the peptide from an agonist to an antagonist. tci-thaijo.org The N-acetyl group (Ac), D-2-naphthylalanine (D-2-Nal), D-4-chlorophenylalanine (D-4-clphe), and D-3-pyridylalanine (D-3-pal) create a hydrophobic cluster that is crucial for antagonist potency. vulcanchem.commdpi.com
Position 6 Substitution : Replacing the natural Glycine at position 6 with a D-amino acid enhances receptor binding affinity and stability for both agonists and antagonists. oup.com
Ligand-Specific Signaling : SAR studies have revealed that even minor structural changes can lead to significant differences in downstream signaling, a phenomenon known as biased agonism or ligand-selective signaling. For example, a study on two closely related antagonists, differing only at position 5, showed a dramatic difference in their ability to induce antiproliferative effects, despite both being potent inhibitors of the Gαq pathway. aacrjournals.org This suggests that specific residues can direct the receptor to couple to different G-proteins (e.g., Gαi over Gαq). aacrjournals.org
Table 2: SAR of GnRH Antagonists and Antiproliferative Effects
| Antagonist | Structure (Difference from Antagonist 135-25 highlighted) | Antiproliferative Effect | Reference |
|---|---|---|---|
| Antagonist 135-25 | Ac-d-Nal(2)-d-4-ClPhe-d-Pal-Ser-1-MePal-d-IsopropylLys-Leu-IsopropylLys-Pro-d-AlaNH2 | Potent dose-response inhibition of cell growth | aacrjournals.org |
| Antagonist 135-18 | Ac-d-Nal(2)-d-4-ClPhe-d-Pal-Ser-Ile-d-IsopropylLys-Leu-IsopropylLys-Pro-d-AlaNH2 | Failed to demonstrate a similar antiproliferative effect | aacrjournals.org |
These studies underscore the importance of the specific amino acid sequence, including the foundational this compound motif, in determining not just the potency of GnRH antagonists but also the specific signaling pathways they modulate.
Functional Divergence Due to Minor Structural Modifications
The precise sequence and conformation of amino acids in a peptide-based drug are critical determinants of its interaction with its target receptor and, consequently, its biological function. In the realm of GnRH antagonists, even subtle changes in the peptide chain can lead to significant functional divergence. This is particularly evident when examining the role of the N-terminal sequence this compound, which is a common feature in several third-generation GnRH antagonists.
Research into the structure-activity relationships of GnRH antagonists has revealed that the N-terminal residues are predominantly responsible for receptor activation, while the C-terminal residues are more critical for high-affinity binding. mdpi.commdpi.com The modification of the native GnRH sequence at positions 1, 2, and 3 with unnatural amino acids, such as those in this compound, is a key strategy in converting the native agonist into a potent antagonist. uit.no These modifications alter the peptide's conformation, enabling it to bind to the GnRH receptor without initiating the signaling cascade that leads to gonadotropin release. wikipedia.org
The functional importance of each residue within this tripeptide and its surrounding amino acids is highlighted by comparative studies of different GnRH antagonists. For instance, Cetrorelix, Ganirelix, and Teverelix are all decapeptide GnRH antagonists that share a similar N-terminal structure but differ at other positions. These minor variations are sufficient to cause differences in their potency to inhibit GnRH-mediated intracellular signaling. nih.gov
A study comparing two GnRH antagonists, 135-25 and 135-18, which differ by a single amino acid at position 5, demonstrated significant functional divergence. frontiersin.org Both antagonists contain the this compound sequence at their N-terminus. However, antagonist 135-25, which has a 1-MePal residue at position 5, exhibited a potent antiproliferative effect on tumor cells, whereas antagonist 135-18, with an Ile residue at the same position, failed to produce a similar effect. frontiersin.org This difference in efficacy was attributed to the varying abilities of the two peptides to stabilize an active conformation of the GnRH receptor capable of coupling to the Gαi protein, thereby initiating an antiproliferative signaling pathway. frontiersin.org This highlights that while the N-terminal tripeptide is crucial for initial receptor interaction, subsequent residues play a vital role in modulating the ultimate functional response.
The table below summarizes the structural differences and resulting functional divergence between two GnRH antagonists containing the this compound sequence.
| Compound | Sequence | Key Structural Difference | Functional Outcome |
| Antagonist 135-25 | Ac-D-Nal(2)-D-4-ClPhe-D-Pal-Ser-1-MePal -D-IsopropylLys-Leu-IsopropylLys-Pro-D-AlaNH2 | 1-MePal at position 5 | Potent antiproliferative effect on JEG-3 and BPH-1 cells |
| Antagonist 135-18 | Ac-D-Nal(2)-D-4-ClPhe-D-Pal-Ser-Ile -D-IsopropylLys-Leu-IsopropylLys-Pro-D-AlaNH2 | Ile at position 5 | Failed to demonstrate a similar magnitude of antiproliferative effect |
Data sourced from a study on the proapoptotic signaling of GnRH antagonists. frontiersin.org
While this compound itself has been identified as an impurity in the synthesis of Ganirelix Acetate, its presence as the foundational N-terminal sequence in several potent GnRH antagonists underscores its importance in molecular interactions and receptor pharmacology. oup.comnih.gov The functional divergence observed with minor modifications in larger peptides containing this sequence illustrates the intricate structure-activity relationships that govern the therapeutic effects of these compounds.
Compound Names
| Abbreviation | Full Name |
| This compound | Acetyl-D-2-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanine |
| GnRH | Gonadotropin-Releasing Hormone |
| Cetrorelix | A synthetic decapeptide GnRH antagonist |
| Ganirelix | A synthetic decapeptide GnRH antagonist |
| Teverelix | A synthetic decapeptide GnRH antagonist |
| Antagonist 135-25 | Ac-D-Nal(2)-D-4-ClPhe-D-Pal-Ser-1-MePal-D-IsopropylLys-Leu-IsopropylLys-Pro-D-AlaNH2 |
| Antagonist 135-18 | Ac-D-Nal(2)-D-4-ClPhe-D-Pal-Ser-Ile-D-IsopropylLys-Leu-IsopropylLys-Pro-D-AlaNH2 |
| D-2-Nal | D-2-naphthylalanine |
| D-4-clphe | D-4-chlorophenylalanine |
| D-3-pal | D-3-pyridylalanine |
| 1-MePal | 1-methyl-3-(pyridin-3-yl)-D-alanine |
| Ile | Isoleucine |
Preclinical Research Applications and Mechanistic Studies of Ac D 2 Nal D 4 Clphe D 3 Pal
In Vitro Cellular Models for Mechanistic Elucidation
Pituitary Cell Culture Systems for Gonadotropin Regulation Studies (e.g., LH and FSH release)
The primary role of GnRH antagonists is to competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). geneesmiddeleninformatiebank.nl Studies on related decapeptide antagonists, such as Cetrorelix, which shares the same initial three amino acid sequence, demonstrate this mechanism clearly. In rat anterior pituitary cell cultures, GnRH antagonists cause a significant and immediate suppression of gonadotropin secretion by blocking the action of endogenous GnRH. chemsrc.com This blockade leads to a marked down-regulation of pituitary GnRH receptors, a state that persists for at least 72 hours after a single administration in preclinical models. chemsrc.com The recovery of receptor concentration coincides with the return of serum LH levels. chemsrc.com
The signaling pathway of the GnRH receptor in pituitary gonadotropes is predominantly coupled to the Gαq-type G protein. scbt.com Activation of this pathway is crucial for inducing the release of LH and FSH. scbt.commdpi.com GnRH antagonists function by preventing this Gαq-mediated signaling cascade. scbt.com
Reproductive Tumor Cell Lines (e.g., JEG-3, BPH-1) for Cellular Response Analysis
The effects of GnRH analogs have been extensively studied in reproductive tumor cell lines, revealing direct anti-proliferative actions. Research on a panel of GnRH analogs, including the antagonist 135-18 which contains the AC-D-2-Nal-D-4-clphe-D-3-pal sequence, was conducted on JEG-3 human choriocarcinoma cells and BPH-1 benign prostate hyperplasia cells. scbt.com
In these studies, antagonist 135-18, which differs by a single amino acid from the more potent antagonist 135-25, showed a minimal antiproliferative effect compared to GnRH I, GnRH II, and antagonist 135-25. scbt.comaacrjournals.org This highlights a critical structure-activity relationship, where subtle changes in the peptide sequence beyond the initial tripeptide can dramatically alter cellular response. The BPH-1 cell line exhibited a similar profile of low antiproliferative response to antagonist 135-18. scbt.comaacrjournals.org
| Compound | Cell Line | Observed Antiproliferative Effect | Reference |
|---|---|---|---|
| Antagonist 135-18 (contains this compound sequence) | JEG-3 | Minimal | scbt.com |
| Antagonist 135-18 (contains this compound sequence) | BPH-1 | Minimal | scbt.com |
| Antagonist 135-25 | JEG-3 | Dose-response inhibition | scbt.com |
| Antagonist 135-25 | BPH-1 | Similar profile to JEG-3 | scbt.com |
| GnRH I | JEG-3 & BPH-1 | Dose-response inhibition | scbt.com |
Investigation of Cell Growth and Proapoptotic Signaling Pathways in Peripheral Cells
In contrast to the pituitary's Gαq pathway, GnRH receptors in peripheral reproductive tumor cells like JEG-3 and BPH-1 primarily couple to the pertussis toxin-sensitive Gαi-type G protein. scbt.com Activation of this Gαi-mediated pathway is linked to anti-proliferative and pro-apoptotic effects. This involves the activation of stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAPK. scbt.com
While potent GnRH antagonists can effectively stimulate this Gαi-coupled signaling to inhibit cell growth, studies with antagonist 135-18 showed it was significantly less able to inhibit forskolin-induced cyclic AMP (cAMP) accumulation in both JEG-3 and BPH-1 cells. scbt.com This suggests a weaker ability to activate the adenylate cyclase inhibitory activity of Gαi, correlating with its minimal antiproliferative effect. scbt.com The pro-apoptotic signaling cascade initiated by Gαi activation ultimately converges on the activation of caspases, such as caspase-3, which execute the programmed cell death process. cymitquimica.comscbt.com
Receptor Activation and Signaling Pathway Assessment in Transfected Cell Lines
To dissect the specific receptor interactions and signaling, transfected cell lines expressing specific GnRH receptor subtypes are utilized. For instance, αT4 pituitary cells stably expressing the marmoset type II GnRH receptor were used to compare the activity of different antagonists. scbt.com
A key finding from these experiments was that antagonist 135-18, containing the this compound sequence, exerted a dose-dependent agonistic effect on the type II GnRH receptor, inducing inositol (B14025) phosphate (B84403) accumulation. scbt.com This was in stark contrast to another antagonist, 135-25, which showed no such activity. scbt.com This demonstrates that while being an antagonist at the type I receptor in the pituitary, this peptide sequence can function as an agonist at the type II receptor. This pharmacological distinction is crucial, as it suggests that the antiproliferative effects observed in human tumor cells (BPH-1 and JEG-3) are mediated through the type I GnRH receptor, as antagonist 135-18 possessed weaker antiproliferative capacity despite being a type II receptor agonist. scbt.com
In Vivo Preclinical Models for Biological Activity (Excluding Human Trial Data)
Rodent Models for Anti-ovulatory Activity Research
The primary in vivo biological activity assessed for GnRH antagonists is their ability to suppress ovulation. Rodent models, particularly rats, are standard for evaluating this anti-ovulatory activity (AOA). Decapeptide antagonists built upon the this compound N-terminal structure, such as Antide, have demonstrated high anti-ovulatory activity. These antagonists effectively block the pre-ovulatory LH surge, thus preventing ovulation. The inclusion of unnatural D-amino acids in the peptide structure, a key feature of this compound, is critical for this potent in vivo antagonist activity.
| Activity | Model System | Compound Context | Finding | Reference |
|---|---|---|---|---|
| Gonadotropin Regulation | Rat Pituitary Cells | Related Antagonist (Cetrorelix) | Causes down-regulation of GnRH receptors and suppresses LH release. | chemsrc.com |
| Antiproliferation | JEG-3 & BPH-1 Cells | Related Antagonist (135-18) | Exhibits minimal antiproliferative effect. | scbt.com |
| Signaling Pathway | JEG-3 & BPH-1 Cells | Related Antagonist (135-18) | Weakly inhibits cAMP accumulation via Gαi pathway. | scbt.com |
| Receptor Activation | Transfected αT4-II Cells | Related Antagonist (135-18) | Acts as an agonist on the Type II GnRH receptor. | scbt.com |
| Anti-ovulatory Activity | Rat Model | Related Antagonist (Antide) | Shows high anti-ovulatory activity. |
Studies on Reproductive Organ Responses to GnRH Antagonism in Animal Models
GnRH antagonists, a class of drugs to which this compound is structurally related, are utilized to suppress the production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comconicet.gov.ar This suppression leads to a decrease in sex steroid synthesis by the gonads. mdpi.comurotoday.com In animal models, this mechanism is explored to understand the physiological responses of reproductive organs to GnRH antagonism.
For instance, in male dogs, the administration of a GnRH antagonist led to a reversible decrease in serum gonadotropins and testosterone, along with impaired sperm production. conicet.gov.ar In female canids, GnRH antagonists have been shown to prevent ovulation and interrupt pregnancy. conicet.gov.ar Studies in rats with surgically induced endometriosis demonstrated that a GnRH antagonist could induce a state of chemical oophorectomy. scite.ai These animal models are crucial for investigating the direct and indirect effects of GnRH antagonism on reproductive tissues and for understanding the potential therapeutic applications and physiological consequences of modulating the hypothalamic-pituitary-gonadal axis. mdpi.comconicet.gov.ar
Evaluation of Peptide Analog Effects in Induced Biological States (e.g., endometriosis models)
Endometriosis, an estrogen-dependent condition, is a key area of research for GnRH antagonists. spandidos-publications.comresearchgate.net Animal models of endometriosis are essential for evaluating the efficacy of these compounds. spandidos-publications.comnih.gov In-vitro and animal studies have demonstrated that GnRH antagonists can induce the regression of endometriotic lesions, potentially through apoptosis. oup.com
Mouse models of induced endometriosis have been particularly valuable. scispace.com In these models, treatment with the GnRH antagonist Cetrorelix resulted in a significant reduction in the size and activity of endometriotic lesions. spandidos-publications.comscispace.com These studies help to elucidate the mechanisms by which GnRH antagonists impact endometriotic tissue and provide a preclinical basis for their use in treating this condition. oup.comscispace.com The ability to genetically manipulate these animal models further enhances their utility in dissecting the molecular pathways involved in the progression of endometriosis and its response to therapeutic interventions. nih.gov
Role as a Research Tool in Receptor Biology
The structural characteristics of peptides like this compound make them valuable tools for studying the biology of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). mdpi.comvulcanchem.com
Probing GnRH Receptor Conformation and Functional States
The interaction between a ligand and the GnRHR can stabilize different receptor conformations, leading to varied functional responses. oup.com The concept of "ligand-induced selective signaling" proposes that different GnRH analogs can induce distinct active states of the receptor, which then couple to different intracellular signaling pathways. oup.comaacrjournals.org For example, some GnRH antagonists, while blocking the primary Gαq-mediated pathway in the pituitary, can activate a Gαi-coupling state in peripheral tumor cells, leading to antiproliferative effects. aacrjournals.orgmdpi.com This highlights the ability of specific ligands to act as biased agonists, selectively activating certain signaling cascades over others. oup.com Studying how compounds like this compound and its related antagonists interact with the GnRHR can provide insights into the conformational changes that dictate downstream signaling. oup.commdpi.com
Characterization of Receptor-G Protein Coupling Specificity
The GnRH receptor can couple to different G proteins, primarily Gαq/11 in pituitary gonadotropes, but also Gαs and Gαi in other cell types or under different conditions. mdpi.compnas.org GnRH antagonists have been instrumental in dissecting this specificity. For instance, while they effectively block GnRH-induced Gαq-based signaling, some antagonists can independently activate Gαi-mediated pathways. aacrjournals.org This differential coupling is cell-context dependent and can lead to distinct physiological outcomes. mdpi.comaacrjournals.org Studies have shown that in certain cancer cells, the antiproliferative effects of GnRH analogs are mediated through Gαi, in contrast to the Gαq-mediated reproductive functions in the pituitary. aacrjournals.org This demonstrates that the receptor's coupling specificity can be modulated by the ligand, a key area of investigation in receptor biology. aacrjournals.orgpnas.org
Utilization in Competitive Binding Assays for Novel Ligand Discovery
Competitive binding assays are a cornerstone of drug discovery, used to identify and characterize new ligands for a specific receptor. mdpi.com In the context of the GnRH receptor, a radiolabeled GnRH analog (tracer) is used to bind to the receptor, and new, unlabeled compounds are tested for their ability to displace the tracer. mdpi.comoup.com The development of high-affinity tracers has been crucial for analyzing mutant GnRH receptors that may exhibit decreased ligand binding. oup.comnih.gov Peptides structurally related to this compound can be used as competitors in these assays to determine the binding affinities of novel GnRH receptor agonists and antagonists. mdpi.com These assays are essential for screening large libraries of compounds and for the structure-activity relationship (SAR) studies needed to develop new and improved therapeutic agents. vulcanchem.comnih.gov
Investigation of Cross-Reactivity with Other Receptor Systems (e.g., Opioid Receptors for Related Peptides)
Peptide hormones and their analogs can sometimes interact with receptors other than their primary target, a phenomenon known as cross-reactivity. nih.govacs.org This is a critical consideration in drug development, as off-target interactions can lead to unexpected side effects or novel therapeutic activities. oup.com For example, some peptides derived from the same precursor can activate entirely different receptor families; β-endorphin, for instance, activates opioid receptors, while other peptides from its precursor activate melanocortin receptors. nih.govacs.org
While direct studies on the cross-reactivity of this compound with opioid receptors are not prominent in the searched literature, the principle of peptide cross-reactivity is well-established. nih.govacs.org Certain GnRH antagonists have been shown to act as agonists at the type II GnRH receptor, which is a different receptor from the classical type I GnRH receptor found in the pituitary. pnas.org This highlights the potential for GnRH analogs to interact with different receptor subtypes or even unrelated receptor systems. Investigating the potential for cross-reactivity of this compound and other GnRH antagonists is an important area for future research to fully characterize their pharmacological profiles.
Future Directions and Emerging Research Avenues
Advanced Computational Modeling and Molecular Dynamics Simulations
Computational methods are becoming indispensable for understanding the complex interactions between ligands and their receptors at a molecular level. For AC-D-2-Nal-D-4-clphe-D-3-pal, these in silico approaches offer a pathway to rationalize its high-affinity binding and inform the design of next-generation therapeutics.
Prediction of Ligand-Receptor Binding Modes and Affinities
Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting how this compound engages with the GnRH receptor (GnRH-R). researchgate.net Researchers have developed homology models of the human GnRH-R, often based on the crystal structure of similar G-protein coupled receptors (GPCRs) like rhodopsin, to create a structural framework for these investigations. nih.gov
By docking this compound into the putative binding site of these receptor models, scientists can generate hypotheses about the specific amino acid residues involved in the interaction. nih.govoup.com These models suggest that the antagonist binds in a bent conformation within a pocket formed by the transmembrane helices and extracellular loops of the receptor. oup.com The predictions from these models are often in good agreement with experimental data from site-directed mutagenesis studies. nih.gov For example, computational predictions helped identify Arg38(1.35) at the extracellular end of transmembrane domain 1 as a key residue for the binding of GnRH agonists, while mutations of this residue had no significant effect on the binding affinity of this compound, highlighting the distinct binding modes of agonists versus antagonists. nih.gov
The predictive power of these models is continually refined. Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed after MD simulations to calculate binding free energies, providing a quantitative estimate of binding affinity. researchgate.net
| Computational Technique | Application for this compound | Key Insights |
| Homology Modeling | Creation of 3D structures of the human GnRH receptor based on known GPCR templates (e.g., rhodopsin). nih.gov | Provides the structural basis for docking and simulation studies. |
| Molecular Docking | Placing the this compound molecule into the predicted binding site of the GnRH receptor. nih.govoup.com | Predicts ligand conformation and identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) | Simulating the movement of the ligand-receptor complex over time. researchgate.netnih.gov | Assesses the stability of the predicted binding pose and reveals dynamic interactions. |
| MM-GBSA | Calculating the binding free energy from MD simulation snapshots. researchgate.net | Quantifies the predicted binding affinity, allowing for comparison between different ligands or receptor mutants. |
Simulation of Receptor Conformational Changes upon this compound Interaction
A key area of future research is simulating the precise structural rearrangements the GnRH receptor undergoes when bound by an antagonist like this compound versus an agonist. MD simulations are the primary tool for this exploration. researchgate.net By comparing simulations of the receptor in its unbound (apo) state, agonist-bound state, and antagonist-bound state, researchers can map the allosteric pathways that lead to receptor inactivation. researchgate.netuit.no
Recent cryo-electron microscopy (cryo-EM) structures have provided high-resolution snapshots of the GnRH receptor in both active and inactive states, revealing significant conformational changes. pnas.org In the inactive state, stabilized by antagonists, the N-terminus of the receptor extends into the orthosteric pocket, effectively blocking the agonist binding site. pnas.org Simulations initiated from these static structures can reveal the dynamic process of how this compound binding prevents the outward movement of transmembrane helices (TM5, TM6, and TM7) that is characteristic of receptor activation. researchgate.netpnas.org These simulations show that in the antagonist-bound state, the receptor maintains a closed intracellular G-protein binding site, thus preventing signal transduction. researchgate.netnih.gov
Integration of Non-Canonical Amino Acid Incorporation for Enhanced Probing Capabilities
The structure of this compound is a testament to the power of non-canonical amino acids. Its design incorporates several unnatural D-amino acids, which are crucial for its enhanced metabolic stability and high receptor binding affinity compared to the native GnRH peptide. tci-thaijo.orgmdpi.com This design strategy, which evolved through first, second, and third-generation antagonists, involves strategic substitutions at key positions to optimize the peptide's conformation and resistance to enzymatic degradation. mdpi.comoup.com
Future research will likely involve the incorporation of novel, more sophisticated non-canonical amino acids into the this compound backbone. These could include:
Photo-crosslinkable amino acids: To permanently link the antagonist to the receptor upon UV irradiation, allowing for the precise identification of binding site residues.
Fluorescent amino acids: To create intrinsically fluorescent ligands for use in high-throughput screening assays and to visualize receptor trafficking in real-time without the need for bulky external tags.
Isotopically labeled amino acids (e.g., ¹³C, ¹⁵N): For use in advanced NMR spectroscopy studies to probe the structure and dynamics of the peptide when bound to its receptor.
Development of Novel Peptide and Peptidomimetic Scaffolds based on this compound Core
The structural knowledge gained from this compound and other GnRH antagonists serves as a blueprint for the design of new therapeutic agents. mdpi.comnih.gov Future development will likely proceed along two main paths: advanced peptide scaffolds and non-peptide peptidomimetics.
The development of dicyclic GnRH antagonists, for example, was a direct result of conformational analysis of monocyclic precursors, leading to compounds with high potency. nih.gov The core structure of this compound can be used as a starting point for creating new constrained peptides with improved properties, such as even longer duration of action or different selectivity profiles.
A significant area of research is the development of small-molecule, non-peptide GnRH antagonists. mdpi.com These compounds aim to mimic the receptor-blocking function of peptides like this compound but with the advantages of oral bioavailability and potentially lower manufacturing costs. The detailed understanding of the pharmacophore—the essential 3D arrangement of functional groups—from peptide antagonists is critical for the successful design of these small-molecule mimetics.
Exploration of Allosteric Modulation at GnRH Receptors
This compound functions as an orthosteric antagonist, meaning it binds directly to the same site as the endogenous GnRH ligand. drugbank.com An exciting frontier in GPCR pharmacology is the targeting of allosteric sites—distinct locations on the receptor that can modulate the binding and/or efficacy of the orthosteric ligand. universiteitleiden.nloup.com
Allosteric modulators offer a more nuanced "tuning" of receptor activity rather than simple blockade. universiteitleiden.nl They can be classified as:
Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist.
Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist. oup.com
Silent Allosteric Modulators (SAMs): Bind to an allosteric site but have no effect on their own, though they can block the action of other allosteric modulators. imrpress.com
Research suggests that the GnRH receptor, like other GPCRs, possesses allosteric sites that can be targeted by low-molecular-weight (LMW) ligands. universiteitleiden.nlguidetopharmacology.org The exploration of these sites represents a paradigm shift. Instead of developing direct competitors to this compound, future research could focus on discovering NAMs that could achieve a similar therapeutic outcome, potentially with improved side-effect profiles or oral bioavailability. universiteitleiden.nl
Applications in Targeted Delivery Research for Non-Specific Compounds (Conceptual, as a peptide carrier)
The GnRH receptor is overexpressed in a variety of cancers, including prostate, ovarian, and endometrial cancers. mdpi.comnih.govmdpi.com This characteristic makes the GnRH receptor a prime target for delivering therapeutic payloads directly to tumor cells while minimizing exposure to healthy tissues.
Conceptually, the this compound peptide can be repurposed as a targeting vector or "peptide carrier." researchgate.net By chemically conjugating a potent, non-specific cytotoxic agent (e.g., a chemotherapy drug) to the peptide, the resulting conjugate could be directed specifically to cells expressing the GnRH receptor. This strategy leverages the high binding affinity of the peptide to achieve targeted drug delivery.
Further Refinement of Synthetic Processes for Research-Grade Analog Production
The production of high-purity "this compound" and its analogs for research purposes necessitates meticulous optimization of synthetic and purification methodologies. As this tripeptide fragment is a key component of more complex gonadotropin-releasing hormone (GnRH) antagonists like Cetrorelix and Degarelix, much of the refinement in its synthesis is derived from strategies developed for these larger therapeutic peptides. google.comgoogle.comgoogle.com The primary goal is to maximize yield and purity while minimizing side reactions, such as racemization and the formation of deletion or insertion sequences.
The predominant method for synthesizing this peptide and its analogs is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. google.commasterorganicchemistry.com This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Refinements in this process focus on several key stages: the coupling of amino acids, the cleavage of the completed peptide from the resin, and final purification.
Optimization of Solid-Phase Peptide Synthesis (SPPS)
A critical step in SPPS is the formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide. The efficiency of this coupling reaction is paramount, especially when dealing with sterically hindered or unnatural amino acids like the D-isomers present in "this compound". acs.orgglobalresearchonline.net The choice of coupling reagent and additives can significantly impact the reaction's speed and the prevention of side reactions.
Recent advancements have moved towards more efficient and safer coupling reagents. While traditional carbodiimides like DCC (dicyclohexylcarbodiimide) are effective, they can lead to the formation of insoluble by-products and a higher risk of racemization. bachem.com Modern onium salt-based reagents, such as HBTU (Hexafluorophosphate Benzotriazole (B28993) Tetramethyl Uronium) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have become staples in peptide synthesis due to their high reactivity and ability to suppress racemization, particularly when used with additives like HOBt (1-Hydroxybenzotriazole). acs.orgbachem.com
More recently, reagents based on OxymaPure (ethyl cyanoglyoxylate-2-oxime) have been developed, such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). acs.org COMU offers coupling efficiencies comparable to HATU but with a superior safety profile, as it avoids the potentially explosive benzotriazole derivatives. bachem.com The selection of the optimal coupling reagent is often sequence-dependent, and for a peptide containing multiple D-amino acids and bulky aromatic groups like "this compound", a highly efficient reagent is crucial to ensure complete and rapid coupling.
A specific refinement for the synthesis of the N-terminal acetylated sequence involves introducing the final amino acid, D-2-Nal, already acetylated (Ac-D-2-Nal-OH). google.comgoogle.com This strategy circumvents the need for a final on-resin acetylation step with reagents like acetic anhydride, which can cause side reactions, particularly with sensitive amino acid side chains that might be present in more complex analogs. google.com
Table 1: Comparison of Common Coupling Reagents in SPPS
| Reagent | Advantages | Disadvantages |
|---|---|---|
| DCC | Low cost | Low solubility of by-product (DCU), moderate risk of racemization bachem.com |
| HBTU/HOBt | High coupling efficiency, good suppression of racemization | Potentially explosive nature of HOBt bachem.com |
| HATU/HOAt | Very high efficiency, especially for hindered couplings | Higher cost, potentially explosive nature of HOAt acs.orgbachem.com |
| COMU | High efficiency similar to HATU, safer (non-explosive), good solubility | Higher cost than older reagents acs.orgbachem.com |
Cleavage and Deprotection Strategies
Once the peptide sequence is fully assembled on the resin, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com However, the reactive carbocations generated during the removal of protecting groups can re-attach to sensitive amino acid residues, leading to impurities.
To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. The choice of scavengers is dictated by the amino acid composition of the peptide. For a peptide like "this compound", which contains aromatic residues, a common and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. TIS acts as a carbocation scavenger, preventing the re-alkylation of the aromatic rings. thermofisher.comacs.org The water helps to hydrolyze any remaining protecting groups. The duration of the cleavage reaction is also a critical parameter to optimize, as prolonged exposure to strong acid can degrade the peptide. thermofisher.com
Table 2: Example Cleavage Cocktails for Fmoc-SPPS
| Cocktail Composition | Target Residues/Purpose |
|---|---|
| TFA / H₂O (95:5) | For simple peptides without sensitive residues (e.g., Trp, Cys, Met) thermofisher.com |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose, scavenges carbocations, protects against alkylation thermofisher.comacs.org |
| TFA / TIS / EDT / H₂O (94:1:2.5:2.5) | For peptides containing Cysteine (Trt-protected); EDT scavenges Trt cations |
Purification and Analysis of Research-Grade Peptides
Following cleavage, the crude peptide is precipitated, typically with cold diethyl ether, and then subjected to purification. google.com For research-grade production, achieving high purity is essential. The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). salk.edu This technique separates the target peptide from impurities based on hydrophobicity.
Refinement of the purification process involves optimizing several HPLC parameters:
Column Chemistry: C18 columns are most commonly used for peptide purification.
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, with an ion-pairing agent like TFA (0.1%), is used to elute the peptides.
Gradient Slope: A shallow gradient allows for better resolution of closely eluting impurities from the main product.
The final purity of the peptide is assessed using analytical UPLC (Ultra-High-Performance Liquid Chromatography) coupled with Mass Spectrometry (MS). almacgroup.com This combination provides both the purity level based on UV absorbance and confirmation of the peptide's identity and that of any impurities via their mass-to-charge ratio. thermofisher.com For research-grade analogs, a purity of >95% or even >98% is often required.
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Name | Full Chemical Name |
|---|---|
| This compound | N-Acetyl-D-2-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanine |
| Cetrorelix | Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ |
| Degarelix | Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-4-Aph(L-Hor)-D-4-Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH₂ |
| DCC | Dicyclohexylcarbodiimide |
| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole (B26582) |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| Fmoc | 9-fluorenylmethoxycarbonyl |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing AC-D-2-Nal-D-4-clphe-D-3-pal with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, coupling reagents) to minimize side products. Use orthogonal protection strategies for modified residues (e.g., 2-naphthylalanine [2-Nal], 4-chlorophenylalanine [4-clphe]) to avoid undesired side reactions. Purify via reverse-phase HPLC with gradient elution, and validate purity using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (>95% purity threshold) .
Q. How can researchers characterize the structural stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation over time using circular dichroism (CD) for secondary structure analysis and LC-MS for identifying cleavage products. Statistical tools like ANOVA can assess significance of degradation pathways .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination, nuclear magnetic resonance (NMR) for residue-specific conformation (e.g., aromatic protons in 4-clphe), and amino acid analysis (AAA) after acid hydrolysis. Cross-validate results with computational tools like molecular dynamics simulations to predict folding patterns .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the biological activity of this compound across assays?
- Methodological Answer :
- Step 1 : Replicate assays in triplicate under standardized conditions (e.g., cell line passage number, serum batch).
- Step 2 : Use statistical models (e.g., mixed-effects regression) to account for inter-assay variability.
- Step 3 : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies.
- Example : If conflicting IC50 values arise in kinase inhibition assays, compare off-target effects using proteome-wide profiling (e.g., kinome-wide screening) .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Implement design of experiments (DoE) to identify critical parameters (e.g., resin swelling time, deprotection efficiency).
- Quality Control : Integrate real-time analytics (e.g., in-line FTIR for reaction monitoring) and multivariate analysis (e.g., PCA) to detect outliers.
- Table 1 : Example of DoE Parameters and Outcomes
| Parameter | Range Tested | Optimal Value | Impact on Purity |
|---|---|---|---|
| Coupling Time | 1–4 hrs | 2.5 hrs | R² = 0.89 |
| Temperature | 20–30°C | 25°C | R² = 0.92 |
Q. How can computational modeling enhance the design of analogs for this compound with improved pharmacokinetics?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors. Prioritize analogs with lower ∆G values.
- Step 2 : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with in vivo half-life. Validate predictions using in situ perfusion assays.
- Example : Replace D-3-pal with D-2-thienylalanine to reduce metabolic clearance while maintaining activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Hypothesis Testing : Evaluate bioavailability limitations (e.g., plasma protein binding via equilibrium dialysis) or metabolite interference (e.g., LC-MS/MS metabolite ID).
- Experimental Redesign : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Adjust dosing regimens in animal studies to match in vitro EC50 values .
Ethical and Reproducibility Standards
Q. What documentation is essential to ensure reproducibility of studies on this compound?
- Methodological Answer :
- Materials : Report vendor, lot numbers, and purity grades for all reagents (e.g., Fmoc-amino acids).
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) and provide detailed synthetic protocols in supplemental information.
- Statistical Reporting : Adhere to SAMPL guidelines for experimental details and include power analyses for sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
